Tetrahexylammonium Iodide (CAS 2138-24-1): A Comprehensive Technical Guide
Tetrahexylammonium Iodide (CAS 2138-24-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Tetrahexylammonium iodide (CAS 2138-24-1). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visualizations of key processes.
Core Properties and Data
Tetrahexylammonium iodide is a quaternary ammonium (B1175870) salt characterized by a central nitrogen atom bonded to four hexyl chains, with an iodide counter-ion. It typically appears as a white to off-white or beige crystalline powder.[1][2][3] This compound is noted for its hygroscopic and light-sensitive nature, necessitating storage in a dark, inert atmosphere at room temperature.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of Tetrahexylammonium iodide is presented in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 2138-24-1 | [1] |
| Molecular Formula | C24H52IN | [1] |
| Molecular Weight | 481.58 g/mol | [2][3] |
| Melting Point | 99-101 °C | [2][3] |
| Appearance | White to beige crystalline or fluffy powder | [1][2] |
| Solubility | Soluble in methanol (B129727) and dichloromethane (B109758) (CH2Cl2) | [2] |
| Density | ~1.044 g/cm³ (estimate) | [2] |
| Hygroscopicity | Hygroscopic | [2][4] |
| Light Sensitivity | Light sensitive | [4] |
Spectral Data
Spectral analysis is crucial for the identification and characterization of Tetrahexylammonium iodide. Key spectral data are summarized below.
| Spectral Data Type | Key Features and Observations | References |
| ¹H NMR | The ¹H NMR spectrum exhibits characteristic signals for the hexyl chains. Protons on the carbon adjacent to the nitrogen atom (α-protons) are typically observed as a triplet around 3.2-3.4 ppm. Other methylene (B1212753) protons of the hexyl chains appear as multiplets between approximately 1.2 and 1.7 ppm, while the terminal methyl protons resonate as a triplet around 0.9 ppm. | [5] |
| ¹³C NMR | The ¹³C NMR spectrum shows distinct peaks for the different carbon atoms in the hexyl chains. The carbon atom directly bonded to the nitrogen (α-carbon) appears around 58 ppm. The other carbons of the hexyl chains are observed in the range of approximately 13-31 ppm. | [6] |
| FTIR | The FTIR spectrum displays characteristic C-H stretching vibrations of the alkyl chains in the region of 2800-3000 cm⁻¹. C-H bending vibrations are also observed around 1465 cm⁻¹. | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and purification of Tetrahexylammonium iodide, as well as an example of its application as a phase transfer catalyst.
Synthesis of Tetrahexylammonium Iodide
The synthesis of Tetrahexylammonium iodide is typically achieved through the quaternization of a tertiary amine (trihexylamine) with an alkyl halide (1-iodohexane). This is a classic example of an SN2 reaction.
Reaction Scheme:
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve trihexylamine (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or ethanol.
-
Addition of Alkyl Halide: Add 1-iodohexane (B118524) (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate (B1210297) and ethanol) and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. The purified crystals are collected by filtration, washed with a cold, non-polar solvent like diethyl ether, and dried under vacuum.
Purification of Tetrahexylammonium Iodide
For commercially available or synthesized Tetrahexylammonium iodide that requires further purification, the following protocol can be employed.[8]
Experimental Protocol:
-
Washing: Wash the crude Tetrahexylammonium iodide with diethyl ether to remove any non-polar impurities.
-
Drying: Dry the washed solid at room temperature under vacuum for 3 days to remove residual solvent. The purified compound is soluble in dichloromethane.[8]
Application as a Phase Transfer Catalyst: Williamson Ether Synthesis
Tetrahexylammonium iodide can function as a phase transfer catalyst (PTC), facilitating reactions between reactants in immiscible phases. A classic example is the Williamson ether synthesis.
Experimental Workflow:
Experimental Protocol (Example: Synthesis of an Ether):
-
Reaction Setup: In a two-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, combine an alcohol (e.g., phenol, 1 equivalent) and an aqueous solution of a strong base (e.g., 50% NaOH) to form the alkoxide.
-
Addition of Catalyst and Reactant: Add a catalytic amount of Tetrahexylammonium iodide (e.g., 5 mol%) to the mixture. The alkyl halide (e.g., 1-bromoalkane, 1.1 equivalents) is then added dropwise from the dropping funnel while stirring vigorously.
-
Reaction Conditions: The reaction mixture is heated, typically to 60-80 °C, and stirred for several hours until the reaction is complete, as monitored by TLC.
-
Workup: After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude ether product can be purified by distillation or column chromatography.
Applications in Drug Development and Research
Tetrahexylammonium iodide serves as a versatile biochemical reagent in life science research and has potential applications in drug discovery and delivery.[9]
Antibacterial Activity
Quaternary ammonium compounds, including Tetrahexylammonium iodide, are known for their broad-spectrum antimicrobial properties. The primary mechanism of their antibacterial action involves the disruption of the bacterial cell membrane.
Mechanism of Action:
The positively charged quaternary ammonium headgroup of Tetrahexylammonium iodide is attracted to the negatively charged components of the bacterial cell membrane. The long, hydrophobic hexyl chains then penetrate the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Potential in Drug Delivery
The amphipathic nature of Tetrahexylammonium iodide makes it a candidate for use in drug delivery systems, such as in the formation of nanoparticles or as a component of ionic liquids for transdermal drug delivery. While specific protocols for drug delivery formulations with Tetrahexylammonium iodide are not widely published, the general principles of preparing polymeric nanoparticles can be adapted.
Conceptual Experimental Workflow for Nanoparticle Formulation:
-
Polymer and Drug Solution: Dissolve a biodegradable polymer (e.g., PLGA) and the active pharmaceutical ingredient (API) in a suitable organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, which could potentially include Tetrahexylammonium iodide to aid in stabilization and impart surface charge.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent, leading to the precipitation of the polymer and the formation of solid nanoparticles encapsulating the API.
-
Purification: The nanoparticle suspension is then purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Lyophilization: The purified nanoparticles can be lyophilized for long-term storage.
Safety and Handling
Tetrahexylammonium iodide is classified as an irritant.[10] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10]
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[11]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid breathing dust.[11]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Keep away from light and moisture.[4]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] If inhaled, move to fresh air.[11] In case of skin contact, wash off with soap and plenty of water.[11] If swallowed, rinse mouth with water and do not induce vomiting.[11]
Hazard Information:
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
This technical guide provides a foundational understanding of Tetrahexylammonium iodide. For specific applications, further research and optimization of the described protocols may be necessary. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Tetrahexylammonium iodide | C24H52IN | CID 75056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. TETRA-N-HEXYLAMMONIUM IODIDE(2138-24-1) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. youtube.com [youtube.com]
- 8. cactus.utahtech.edu [cactus.utahtech.edu]
- 9. Tetramethylammonium iodide [webbook.nist.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. explorationpub.com [explorationpub.com]
